

preparation of 3-(benzyloxy)phenylacetonitrile from 1-(Benzyloxy)-3-(chloromethyl)benzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-3-(chloromethyl)benzene

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Application Notes and Protocols: Preparation of 3-(Benzyloxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(benzyloxy)phenylacetonitrile from **1-(benzyloxy)-3-(chloromethyl)benzene** via a nucleophilic substitution reaction with sodium cyanide. Detailed experimental protocols, safety precautions, and data presentation are included to ensure reproducible and safe execution of this chemical transformation. The target compound is a valuable intermediate in the synthesis of various pharmaceutical agents.

Introduction

The conversion of benzylic halides to their corresponding nitriles is a fundamental transformation in organic synthesis. This reaction, often accomplished using alkali metal cyanides, provides a versatile method for introducing a one-carbon extension, which can be further elaborated into carboxylic acids, amines, or other functional groups. The synthesis of 3-(benzyloxy)phenylacetonitrile from **1-(benzyloxy)-3-(chloromethyl)benzene** is a key step in the preparation of various compounds of interest in medicinal chemistry and drug development.

This protocol details a reliable method for this conversion using sodium cyanide in dimethyl sulfoxide (DMSO).

Safety Precautions

EXTREME CAUTION IS ADVISED. Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. This procedure must be carried out in a well-ventilated chemical fume hood by trained personnel only.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Consider double-gloving.
- Handling Sodium Cyanide:
 - Never work alone when handling cyanides.
 - Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.
 - Use a dedicated set of glassware and equipment.
 - All solid and liquid waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
- Emergency Procedures:
 - In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
 - In case of inhalation, move to fresh air immediately and seek medical attention.
 - Have a cyanide antidote kit available and ensure all personnel are trained in its use.

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier
1-(Benzyloxy)-3-(chloromethyl)benzene	Reagent Grade, ≥98%	(Specify)
Sodium Cyanide (NaCN)	Reagent Grade, ≥98%	(Specify)
Dimethyl Sulfoxide (DMSO)	Anhydrous, ≥99.8%	(Specify)
Diethyl Ether (Et ₂ O)	Anhydrous	(Specify)
Deionized Water (H ₂ O)	In-house	
Saturated Sodium Chloride Solution (Brine)	In-house	
Anhydrous Magnesium Sulfate (MgSO ₄)	Reagent Grade	(Specify)

Reaction Setup

- All glassware should be thoroughly dried in an oven and allowed to cool to room temperature in a desiccator before use.
- Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
- The reaction should be heated using a temperature-controlled heating mantle.

Reaction Procedure

- In the round-bottom flask, dissolve sodium cyanide (5.9 g, 120 mmol) in anhydrous dimethyl sulfoxide (40 mL).
- To this solution, add **1-(benzyloxy)-3-(chloromethyl)benzene** (23.2 g, 100 mmol).
- Stir the reaction mixture at 60°C for 1 hour.^[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Work-up Procedure

- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
- Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
- Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated sodium chloride solution (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

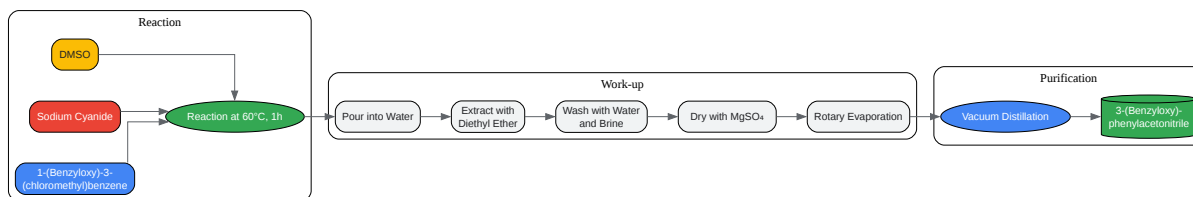
The crude 3-(benzyloxy)phenylacetonitrile can be purified by vacuum distillation.

- Set up a short-path distillation apparatus.
- Distill the crude product under reduced pressure. The product, 3-(benzyloxy)phenylacetonitrile, has a boiling point of 162-166°C at 0.55 mmHg.^[1]
- Collect the fraction boiling within the expected range. The purified product should be a colorless to pale yellow oil.

Data Presentation

Parameter	Value
Starting Material	1-(Benzyloxy)-3-(chloromethyl)benzene
Reagent	Sodium Cyanide
Solvent	Dimethyl Sulfoxide (DMSO)
Reaction Temperature	60°C
Reaction Time	1 hour
Product	3-(Benzyloxy)phenylacetonitrile
Molecular Formula	C ₁₅ H ₁₃ NO
Molecular Weight	223.27 g/mol
Boiling Point	162-166°C @ 0.55 mmHg[1]
Typical Yield	>90% (based on similar reactions)
Purity (Post-distillation)	>98% (determined by GC-MS or NMR)

Visualizations



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Caption: Experimental workflow for the synthesis of 3-(benzyloxy)phenylacetonitrile.

Discussion

The described protocol provides an efficient method for the synthesis of 3-(benzyloxy)phenylacetonitrile. The use of DMSO as a solvent is advantageous as it readily dissolves both the organic substrate and the inorganic cyanide salt, facilitating a homogeneous reaction. The relatively mild reaction temperature of 60°C and short reaction time of 1 hour make this a practical and scalable procedure.

For substrates that are less soluble or reactive, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) could be explored. PTCs can facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase, often allowing for lower reaction temperatures and shorter reaction times.

The purity of the final product is critical for its use in subsequent synthetic steps. Vacuum distillation is an effective method for removing non-volatile impurities. The purity of the distilled product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

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References

- 1. prepchem.com [prepchem.com]
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